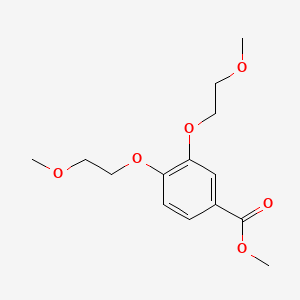

Methyl 3,4-bis(2-methoxyethoxy)benzoate

説明

Methyl 3,4-bis(2-methoxyethoxy)benzoate (CAS: 179688-14-3) is an ester derivative of benzoic acid featuring two 2-methoxyethoxy substituents at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₄H₂₀O₆, with a molecular weight of 296.31 g/mol . This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, notably in the production of tyrosine kinase inhibitors like erlotinib . Its structure imparts solubility in polar organic solvents due to the ether linkages, making it advantageous in multi-step synthetic processes.

特性

IUPAC Name |

methyl 3,4-bis(2-methoxyethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c1-16-6-8-19-12-5-4-11(14(15)18-3)10-13(12)20-9-7-17-2/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDZRYXZKVCFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C(=O)OC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668230 | |

| Record name | Methyl 3,4-bis(2-methoxyethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179688-14-3 | |

| Record name | Methyl 3,4-bis(2-methoxyethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

The carboxylic acid undergoes nucleophilic attack by DMC in the presence of DBU/DABCO, which activates the carbonyl group. The reaction proceeds at 90°C under reflux, achieving 97–98% conversion within 4 hours . Key advantages include:

-

Low temperature (<120°C), avoiding thermal decomposition.

-

No high-pressure systems , enabling standard reactor use.

-

Environmentally benign by-products (CO₂ and methanol).

A comparative study demonstrated that traditional bases like tributylamine resulted in <1% yield even after 48 hours, underscoring the necessity of DBU/DABCO.

Table 1: Optimization of Catalytic Methylation

| Parameter | Value | Source |

|---|---|---|

| Catalyst | DBU or DABCO | |

| Temperature | 90°C | |

| Reaction Time | 4 hours | |

| Conversion Rate | 97–98% | |

| Solvent | Dimethyl Carbonate (DMC) | |

| Workup | Ethyl acetate/water extraction |

Multi-Step Synthesis from 3,4-Dihydroxybenzoic Acid

An alternative route described in WO2007138613A2 involves sequential etherification and esterification starting from 3,4-dihydroxybenzoic acid. This method is advantageous for large-scale production due to its modularity.

Step 1: Etherification with 2-Bromoethyl Methyl Ether

The hydroxyl groups at positions 3 and 4 of the benzoic acid are etherified using 2-bromoethyl methyl ether in the presence of potassium carbonate. Reaction conditions include:

Step 2: Esterification with Methanol

The carboxylic acid is esterified using methanol under acidic conditions (e.g., H₂SO₄ or HCl). Key parameters:

Table 2: Multi-Step Synthesis Parameters

| Step | Reactant | Reagent/Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|---|

| 1 | 3,4-Dihydroxybenzoic acid | 2-Bromoethyl methyl ether, K₂CO₃ | DMF, 100°C, 2h | 98% | |

| 2 | 3,4-Bis(2-methoxyethoxy)benzoic acid | Methanol, H₂SO₄ | Reflux, 6–8h | 90–95% |

One-Pot Etherification-Esterification Strategy

A streamlined one-pot method combines etherification and esterification, reducing purification steps. This approach, adapted from J. Pestic. Sci. D20-031 , uses mixed solvents to enhance reactivity.

Procedure Overview

-

Etherification : 3,4-Dihydroxybenzoic acid is reacted with 2-methoxyethanol in a mixed solvent system (e.g., 2-methyl-2-propanol/water).

-

In Situ Esterification : Methyl chloride or dimethyl sulfate is added to directly form the methyl ester.

Key Data:

-

Temperature : 80°C for 12 hours.

Industrial-Scale Production Considerations

For commercial manufacturing, continuous flow reactors are preferred to batch systems due to their scalability and consistent product quality. Critical factors include:

-

Catalyst Recycling : DBU and DABCO can be recovered via distillation.

-

Solvent Recovery : DMC’s low boiling point (90°C) allows efficient distillation and reuse.

-

Purity Control : Crystallization from ethyl acetate/hexane mixtures achieves >99% purity.

Comparative Analysis of Methods

化学反応の分析

Types of Reactions

Methyl 3,4-bis(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The methoxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

Oxidation: Formation of 3,4-bis(2-methoxyethoxy)benzoic acid.

Reduction: Formation of 3,4-bis(2-methoxyethoxy)benzyl alcohol.

Substitution: Formation of nitro or halogenated derivatives of this compound.

科学的研究の応用

Methyl 3,4-bis(2-methoxyethoxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

作用機序

The mechanism of action of methyl 3,4-bis(2-methoxyethoxy)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets such as enzymes or receptors. The methoxyethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

類似化合物との比較

Ethyl 3,4-Bis(2-Methoxyethoxy)Benzoate (EBMB)

- CAS : 183322-16-9

- Molecular Formula : C₁₅H₂₂O₆

- Molecular Weight : 298.33 g/mol

- Key Differences: Ester Group: Ethyl ester (vs. methyl in the target compound), leading to a marginal increase in molecular weight (~2 g/mol). Applications: Similar role as a synthetic intermediate for erlotinib and related quinazolinone derivatives . Reactivity: The ethyl group may slightly alter reaction kinetics in ester hydrolysis or transesterification due to steric effects. Safety: Classified with hazard statement H302 (harmful if swallowed) .

Methyl 3,4-Dimethoxybenzoate

Ethyl 2-Methoxybenzoate

- CAS : 7335-26-4

- Molecular Formula : C₁₀H₁₂O₃

- Key Differences :

- Substituent Position : Single methoxy group at the 2-position, leading to distinct electronic and steric effects.

- Physicochemical Properties : Lower boiling point and molecular weight (180.20 g/mol) due to simpler structure .

- Applications : Primarily in fragrances and food additives rather than drug intermediates.

Structural and Functional Group Analysis

| Compound | Substituents | Ester Group | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Methyl 3,4-bis(2-methoxyethoxy)benzoate | 3,4-bis(2-methoxyethoxy) | Methyl | 296.31 | Pharmaceutical synthesis |

| Ethyl 3,4-bis(2-methoxyethoxy)benzoate | 3,4-bis(2-methoxyethoxy) | Ethyl | 298.33 | Pharmaceutical synthesis |

| Methyl 3,4-dimethoxybenzoate | 3,4-dimethoxy | Methyl | ~196 | Flavors, fragrances |

| Ethyl 2-methoxybenzoate | 2-methoxy | Ethyl | 180.20 | Food additives |

生物活性

Methyl 3,4-bis(2-methoxyethoxy)benzoate is an organic compound with the molecular formula . It is a derivative of benzoic acid featuring methoxyethoxy substituents on the aromatic ring. This compound's unique structure endows it with potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

This compound contains both ester and ether functional groups, which contribute to its reactivity and biological interactions. The ester moiety can undergo hydrolysis to release benzoic acid, a known bioactive compound that interacts with various biological targets, including enzymes and receptors. The methoxyethoxy groups enhance the compound's solubility and bioavailability, facilitating its distribution within biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The benzoic acid derivative released upon hydrolysis could be responsible for this effect, as benzoic acid is known for its antimicrobial properties.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects. Compounds with similar structures often modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

- Drug Delivery Systems : Due to its ester functionality, this compound is being explored as a candidate for drug delivery systems. Its ability to form stable esters may enhance the delivery of therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Antimicrobial Activity :

- A study demonstrated that derivatives of benzoic acid exhibit significant activity against Gram-positive and Gram-negative bacteria. This compound was included in a screening process that identified potential antimicrobial agents against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

-

Anti-inflammatory Research :

- Research focusing on compounds with similar structures revealed that they could inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may have similar effects, warranting further investigation into its anti-inflammatory mechanisms.

- Drug Delivery Applications :

Data Summary

The following table summarizes key properties and findings related to this compound:

| Property/Activity | Description/Findings |

|---|---|

| Molecular Formula | |

| Potential Activities | Antimicrobial, anti-inflammatory |

| Mechanism of Action | Hydrolysis to benzoic acid; interaction with enzymes |

| Research Applications | Drug delivery systems; synthesis intermediates |

| Notable Studies | Activity against MRSA; cytokine inhibition |

Q & A

Q. What are the key synthetic routes for Methyl 3,4-bis(2-methoxyethoxy)benzoate?

The compound is synthesized via alkylation of ethyl 3,4-dihydroxybenzoate with 2-chloroethyl methyl ether in the presence of a base (e.g., K₂CO₃) and a solvent like N,N-dimethylformamide (DMF). Subsequent steps include nitration with HNO₃/H₂SO₄ and reduction to intermediates for drug candidates like erlotinib. Critical parameters include reaction temperature (40–120°C for alkylation) and molar ratios of reagents (e.g., 3:1 molar ratio of 2-chloroethyl methyl ether to starting material) .

Q. How is this compound characterized for structural confirmation?

Characterization relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and esterification.

- Chromatography : HPLC for purity assessment (>95% in optimized syntheses) and LCMS for molecular weight verification.

- Elemental analysis : To validate empirical formulas (e.g., C₁₅H₂₂O₆) .

Q. What are the critical physical properties of this compound?

Key properties include:

- Melting point : 55–58°C.

- Boiling point : 401.7°C at 760 mmHg.

- Density : 1.102 g/cm³. These data inform solvent selection (e.g., polar aprotic solvents for reactions) and storage conditions (sealed, room temperature) .

Advanced Research Questions

Q. How do solvent and catalyst choices impact the yield of this compound?

- Solvent effects : DMF enhances reaction homogeneity and nucleophilicity in alkylation steps, while acetic acid aids in nitro-group introduction during nitration.

- Catalysts : Tetrabutylammonium iodide (TBAI) accelerates alkylation via phase-transfer mechanisms, improving yields to ~95% under reflux conditions. In contrast, non-optimized conditions (e.g., acetone without TBAI) may reduce yields .

Q. What strategies reconcile contradictory yield data across synthesis protocols?

Discrepancies (e.g., 44% overall yield in multi-step routes vs. 95% in single-step alkylation) arise from:

- Purification losses : Multi-step syntheses accumulate losses during isolations (e.g., recrystallization, column chromatography).

- Reaction scale : Bench-scale syntheses (e.g., 7.14 moles in 20 L reactors) often report higher yields than smaller-scale trials due to optimized mixing and temperature control .

Q. How do methoxyethoxy substituents influence reactivity in downstream applications?

The electron-donating methoxyethoxy groups:

- Enhance solubility : Facilitate reactions in polar solvents (e.g., ethanol, DMF).

- Direct electrophilic substitution : Nitration occurs preferentially at the 2-position due to steric and electronic effects, critical for intermediates in quinazolinone synthesis (e.g., erlotinib precursors) .

Q. What advanced analytical methods validate decomposition pathways under thermal stress?

- TGA/DSC : Track thermal stability and decomposition thresholds (e.g., flash point at 175.5°C).

- HRMS and GC-MS : Identify degradation products like benzoic acid derivatives or ether cleavage fragments .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。